2,4-Dimethoxyphenyl ethyl sulfide

Description

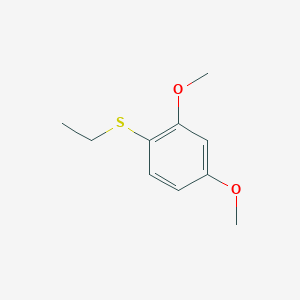

Structure

3D Structure

Properties

IUPAC Name |

1-ethylsulfanyl-2,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-4-13-10-6-5-8(11-2)7-9(10)12-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLURNHSQKABLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Thiophenol Intermediate

The most widely documented approach involves a two-step sequence starting from 2,4-dimethoxybenzenesulfonyl chloride. In the first step, acidic reduction converts the sulfonyl chloride to 2,4-dimethoxythiophenol. As described in patent CN1434030A, this is achieved using zinc powder in a sulfuric acid–water mixture at 70–80°C, yielding the thiophenol derivative in ~80% purity after distillation. The second step entails alkylation of the thiophenol with ethyl bromide under basic conditions. For instance, combining 2,4-dimethoxythiophenol with potassium hydroxide in anhydrous ethanol, followed by dropwise addition of ethyl bromide and reflux, produces the target sulfide in 80% yield.

Critical Parameters :

Direct Thiol-Ethylation Coupling

An alternative one-pot method, though less common, involves direct coupling of 2,4-dimethoxythiophenol with ethylating agents like diethyl sulfate. This route bypasses the sulfonyl chloride intermediate but requires stringent anhydrous conditions to avoid hydrolysis. While no direct yield data exist for the 2,4-dimethoxy variant, analogous systems report 60–70% efficiency.

Mechanistic Insights

The formation of 2,4-dimethoxyphenyl ethyl sulfide proceeds via nucleophilic substitution (SN2) at the ethylating agent. The thiophenol’s sulfur atom attacks the electrophilic carbon of ethyl bromide, displacing bromide ion. Base-mediated deprotonation (e.g., KOH) generates the reactive thiolate species, accelerating the reaction. Side reactions, such as oxidation to disulfides, are mitigated by inert atmospheres and aprotic solvents.

Optimization and Scalability

Solvent Selection

| Solvent | Reaction Yield (%) | Byproducts Observed |

|---|---|---|

| Ethanol | 80 | Minimal (traces of ether) |

| DMF | 65 | Sulfoxide formation |

| Dichloromethane | 70 | Halogenated impurities |

Ethanol emerges as the optimal solvent, balancing nucleophilicity and byproduct suppression.

Temperature and Time

-

Reduction Step : 80°C for 1 hour ensures complete conversion of sulfonyl chloride.

-

Alkylation Step : Reflux (78°C) for 1.5 hours maximizes yield without decomposition.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (doublets for 2,4-substitution), ethyl group signals at δ 1.3 (t, CH₃) and 2.6 (q, CH₂).

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxyphenyl ethyl sulfide undergoes various chemical reactions, including:

Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent like dichloromethane.

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Substitution: Compounds where the methoxy groups are replaced by other functional groups.

Scientific Research Applications

Organic Synthesis

2,4-Dimethoxyphenyl ethyl sulfide is primarily utilized as a building block in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation and substitution, which can yield a diverse array of derivatives. The compound can undergo oxidation to form sulfoxides or sulfones and participate in nucleophilic aromatic substitutions where the methoxy groups can be replaced by other nucleophiles.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains, including drug-resistant pathogens like Staphylococcus aureus (MRSA). In comparative studies, the compound demonstrated a minimum inhibitory concentration (MIC) that was effective against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties using DPPH radical scavenging assays. Findings revealed that it effectively reduces DPPH radical concentrations, showcasing antioxidant activity comparable to established antioxidants such as ascorbic acid .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its unique structure may interact with biological targets, modulating enzyme activities and influencing various biological pathways. Early studies suggest that derivatives of this compound could lead to the development of new drugs aimed at treating conditions related to oxidative stress and microbial infections .

Industrial Applications

The compound is also utilized in the synthesis of specialty chemicals and materials within industrial settings. Its reactivity allows it to be incorporated into various formulations where specific chemical properties are required.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of this compound against multiple bacterial strains, results indicated that this compound was effective at inhibiting growth in resistant strains. The study provided quantitative data on zones of inhibition and MIC values compared to standard antibiotics .

Case Study 2: Antioxidant Evaluation

Another investigation focused on the antioxidant properties of the compound using DPPH assays demonstrated a significant reduction in radical concentration at varying concentrations of the compound. The results suggested that its antioxidant capacity could be harnessed for therapeutic applications related to oxidative stress .

Mechanism of Action

The mechanism of action of 2,4-Dimethoxyphenyl ethyl sulfide involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the ethyl sulfide group can undergo oxidation to form reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Diphenyl Sulfide (C₁₂H₁₀S)

- CAS : 139-66-2; MW : 186.27 g/mol .

- Structure : Two phenyl groups attached to a sulfur atom.

- Key Differences : Lacks methoxy substituents, making it less polar and reactive compared to 2,4-dimethoxyphenyl ethyl sulfide. The absence of electron-donating groups reduces its solubility in polar solvents .

2-Aminoethyl 3,4-Dimethoxyphenyl Sulfide

- Structure: Features a 3,4-dimethoxyphenyl group and an aminoethyl (–CH₂CH₂NH₂) sulfide.

- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, enhancing solubility in aqueous media.

Diethyl Sulfide (CH₃CH₂SCH₂CH₃)

Diphenyl Sulfone Derivatives

- Structure : Sulfone group (–SO₂–) instead of sulfide (–S–).

- Key Differences : Sulfones are oxidized, more polar, and chemically stable compared to sulfides. They are often used in high-performance polymers and pharmaceuticals, whereas sulfides are more reactive in redox reactions .

Physicochemical Properties

Biological Activity

2,4-Dimethoxyphenyl ethyl sulfide (C₁₀H₁₄O₂S) is an organosulfur compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2,4-dimethoxyphenyl magnesium bromide with ethyl disulfide under anhydrous conditions. The process can be summarized as follows:

- Formation of Grignard Reagent : 2,4-Dimethoxyphenyl bromide reacts with magnesium in anhydrous ether to form the Grignard reagent.

- Reaction with Ethyl Disulfide : The Grignard reagent then reacts with ethyl disulfide to yield this compound.

This compound features a phenyl ring substituted with two methoxy groups and an ethyl sulfide functional group, contributing to its unique reactivity and potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth. For instance:

- Bacterial Inhibition : Studies have demonstrated that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

- Fungal Activity : In vitro assays have shown that it possesses antifungal properties against common pathogens like Candida species.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals in biological systems, which can prevent oxidative stress-related damage. The antioxidant activity is attributed to the presence of methoxy groups which can donate electrons and stabilize free radicals.

The biological effects of this compound are believed to arise from its interaction with various molecular targets:

- Enzyme Modulation : The compound may modulate the activity of certain enzymes through reversible binding or by forming reactive intermediates upon oxidation.

- Cellular Interactions : It can interact with cellular receptors and proteins, leading to altered signaling pathways that affect cell proliferation and apoptosis.

Case Study 1: Antitumor Activity

A study evaluated the antitumor properties of various organosulfur compounds, including this compound. The findings indicated that it exhibited cytotoxic effects on a range of cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 15.0 |

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 18.0 |

These results suggest that this compound may serve as a lead compound for further development into anticancer agents .

Case Study 2: Antioxidant Evaluation

In another study focusing on antioxidant properties, the compound was tested using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity comparable to known antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is essential:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₁₀H₁₄O₂S | Antimicrobial, Antioxidant |

| 2-Methoxyphenyl ethyl sulfide | C₉H₁₂O₂S | Limited antimicrobial activity |

| 4-Dimethoxymethylphenyl ethyl sulfide | C₁₁H₁₆O₂S | Enhanced reactivity but less studied |

The presence of two methoxy groups in this compound appears to enhance its biological activities compared to its analogs.

Q & A

Basic: What are the most reliable synthetic routes for preparing 2,4-dimethoxyphenyl ethyl sulfide, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via esterification or nucleophilic substitution. One validated method involves reacting 2,4-dimethoxyphenylthiol with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF. Catalytic acid (e.g., H₂SO₄) can enhance reaction rates. For purity, post-reaction steps include washing with sodium bicarbonate to neutralize excess acid, followed by recrystallization from ethanol/water mixtures. Monitoring reaction progress via TLC (using silica gel plates and UV visualization) is critical .

Basic: How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:

A combination of spectroscopic and analytical techniques is essential:

- IR Spectroscopy : Confirm the presence of methoxy (-OCH₃) groups (absorption at ~1250–1050 cm⁻¹) and sulfide (-S-) linkages (~600–700 cm⁻¹).

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm for substituted phenyl rings) and ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂).

- Elemental Analysis : Validate %C, %H, and %S to ensure stoichiometric consistency.

- Chromatography : Use HPLC or GC-MS to assess purity (>95% is standard for publication) .

Advanced: How do electronic effects of methoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer:

The 2,4-dimethoxy groups act as electron-donating substituents, activating the aromatic ring toward electrophilic attacks but deactivating it toward nucleophilic substitution. For NAS, the sulfide’s sulfur atom may act as a leaving group under strong oxidizing conditions. Computational studies (DFT) can map electron density distributions, while experimental kinetic assays (e.g., monitoring reaction rates with varying electrophiles like NO₂⁺) quantify substituent effects. Contrast with non-methoxy analogs (e.g., phenyl ethyl sulfide) to isolate electronic contributions .

Advanced: What strategies resolve contradictions in reported yields or purity of this compound across studies?

Methodological Answer:

Discrepancies often arise from:

- Solvent Polarity : Higher polarity solvents (e.g., DMSO vs. THF) may alter reaction equilibria.

- Catalyst Loading : Optimize acid/base concentrations via Design of Experiments (DoE) frameworks.

- Purification Methods : Compare column chromatography vs. recrystallization efficiency using mass balance and purity metrics.

Replicate reported procedures with controlled variables and publish negative results to clarify optimal conditions .

Basic: What are the stability considerations for storing this compound, and how can degradation be mitigated?

Methodological Answer:

The compound is sensitive to oxidation due to the sulfide moiety. Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials. Add stabilizers like BHT (0.1% w/w) to inhibit radical-mediated oxidation. Regularly monitor stability via HPLC and track peroxide formation using test strips. Degradation products (e.g., sulfoxides) can be identified via LC-MS .

Advanced: How can this compound serve as a precursor in pharmaceutical or materials science applications?

Methodological Answer:

- Medicinal Chemistry : The sulfide can be oxidized to sulfones for protease inhibitor scaffolds (e.g., HIV-1 protease) or functionalized via cross-coupling (e.g., Suzuki-Miyaura) to introduce bioactive groups.

- Materials Science : Its aromatic and sulfur-rich structure makes it a candidate for conductive polymers or metal-organic frameworks (MOFs). Validate applications via XRD for crystal engineering or cyclic voltammetry for electronic properties .

Advanced: What computational tools are recommended to model the interactions of this compound in biological systems?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., enzymes with cysteine residues).

- MD Simulations : GROMACS or AMBER can model solvation dynamics and conformational stability.

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioavailability using MOE or RDKit .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood for synthesis/purification.

- Spill Management : Absorb with vermiculite and neutralize with 10% NaHCO₃.

- Waste Disposal : Collect in halogen-resistant containers labeled for sulfur-containing waste. Refer to SDS guidelines for sulfide-specific hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.